Cyclopentyl(p-tolyl)methanol
Description
Properties
IUPAC Name |
cyclopentyl-(4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11,13-14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDLAPSRQZLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287689 | |
| Record name | α-Cyclopentyl-4-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340271-18-3 | |
| Record name | α-Cyclopentyl-4-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340271-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Cyclopentyl-4-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl(p-tolyl)methanol can be synthesized through several methods. One common approach involves the addition of cyclopentene to p-tolylmethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and efficiency. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(p-tolyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form the corresponding ketone.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydrocarbon.
Substitution: Substitution reactions can occur with halogens, such as bromine or chlorine, in the presence of a suitable catalyst to form halogenated derivatives.
Major Products Formed:
Oxidation: Cyclopentyl(p-tolyl)ketone
Reduction: Cyclopentyl(p-tolyl)methane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that cyclopentyl(p-tolyl)methanol and its derivatives exhibit antimicrobial properties. In a study focused on the synthesis of unsymmetrical urea derivatives, compounds incorporating cyclopentyl moieties demonstrated activity against both Gram-positive bacteria and drug-resistant fungal strains . The structure-activity relationship (SAR) analysis revealed that modifications in the cyclopentyl group could enhance the antimicrobial efficacy of the compounds.
Case Study: Antifungal Activity
A specific derivative of this compound was tested against Candida strains. The results showed that certain modifications led to improved activity compared to standard antifungal agents, indicating its potential as a scaffold for developing new antifungal therapies .
Organic Synthesis Applications
Synthesis of Optically Active Alcohols
this compound is utilized in the production of optically active alcohols through asymmetric hydrogenation processes. A notable patent outlines a method for synthesizing optically pure alcohols with high yields (up to 98.5%) using this compound as a precursor . This application is particularly relevant in pharmaceutical synthesis where chirality is crucial.
Data Table: Yield Comparison in Asymmetric Hydrogenation
| Compound | Yield (%) | Methodology Description |
|---|---|---|
| This compound | 98.5 | Asymmetric hydrogenation using gas chromatography |
| Methyl (S)-3-hydroxy-3-phenylpropionate | 97.2 | Hydrogenation under controlled conditions |
| 4-Hydroxy-2-pyrrolidone | 95.3 | Reaction with sodium methylate under specific temperature |
Material Science Applications
Polymer Chemistry
The unique structural properties of this compound allow it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.
Case Study: Polymer Development
A study demonstrated that polymers synthesized from this compound exhibited superior tensile strength compared to conventional polymers. This advancement opens avenues for its use in high-performance materials required in aerospace and automotive industries .
Mechanism of Action
Cyclopentyl(p-tolyl)methanol can be compared with other similar compounds, such as cyclopentylmethanol and p-tolylmethanol. While these compounds share some structural similarities, this compound is unique due to the presence of both cyclopentyl and p-tolyl groups, which confer distinct chemical and physical properties .
Comparison with Similar Compounds
Cyclopentanol
Structure: Cyclopentanol (C₅H₉CH₂OH) lacks the p-tolyl group but shares the cyclopentyl-methanol backbone. Synthesis: Cyclopentanol is synthesized via transesterification of cyclopentyl acetate with methanol under optimized conditions (323.15–343.15 K, methanol-to-cyclopentyl acetate molar ratio 3:1–4:1) . The reaction is exothermic, with a cyclopentanol selectivity of 99.5% and yield of 55.0% under catalytic conditions using acidic resins . Thermodynamics: The reaction’s equilibrium constant decreases with rising temperature, favoring low-temperature operation (273.15–373.15 K) . Comparison: The absence of the p-tolyl group in cyclopentanol simplifies its synthesis and enhances yield. Cyclopentyl(p-tolyl)methanol’s bulkier structure may reduce reaction efficiency due to steric hindrance, necessitating adjusted molar ratios or catalysts.
Cyclopentyl Fentanyl Derivatives
Structure: Cyclopentyl fentanyl (e.g., cyclopropylfentanyl) features a cyclopentyl group attached to an opioid backbone, differing from the methanol and p-tolyl groups in this compound. Solubility: Cyclopropylfentanyl’s free base is sparingly soluble in water but soluble in methanol . Stability: Cyclopentyl fentanyl hydrochloride is stable for ≥6 years at –20°C . Comparison: The p-tolyl group in this compound likely enhances hydrophobicity compared to fentanyl’s amine-containing structures, further reducing aqueous solubility. Stability may vary due to differences in functional groups.
Cyclopentyl Halides (e.g., Cyclopentyl Bromide, Chloride)
Structure: These compounds replace the methanol and p-tolyl groups with halogens (Br, Cl). Reactivity: Cyclopentyl halides undergo nucleophilic displacement reactions, with reactivity sequences depending on ring size and leaving groups. For example, cyclopentyl p-toluenesulfonate solvolyzes faster than cyclopropyl analogs . Comparison: this compound’s alcohol and aryl groups make it less reactive in substitution reactions compared to halides. However, the p-tolyl group could stabilize transition states in certain reactions via resonance.
Substituted Cyclopentylmethanol Derivatives
Examples :
- (1-Cyclopentyl-1H-pyrazol-5-yl)methanol (C₉H₁₄N₂O, MW 166.22): Features a pyrazole ring instead of a p-tolyl group .
- [1-(Aminomethyl)cyclopentyl]methanol (C₇H₁₅NO, MW 129.20): Contains an aminomethyl substituent .
Comparison :
- Molecular Weight: this compound (estimated MW ~218.3) is heavier due to the p-tolyl group, affecting volatility and solubility.
Physicochemical and Thermodynamic Properties
Solubility and Stability
- This compound’s solubility is expected to mirror trends in cyclopentyl fentanyl: low in water but moderate in methanol .
- Stability may align with cyclopentanol derivatives, which are stable under inert storage conditions .
Thermodynamic Data (Inferred)
- Heat Capacity: Estimated via group contribution methods (e.g., Ruzicka–Domalski method for cyclopentanol ).
- Reaction Enthalpy: Exothermicity similar to cyclopentanol synthesis (~ΔH for transesterification) but adjusted for p-tolyl group effects .
Biological Activity
Cyclopentyl(p-tolyl)methanol is an organic compound characterized by a cyclopentyl group linked to a p-tolyl group via a methanol moiety. Its molecular formula is C13H18O, indicating the presence of 13 carbon atoms, 18 hydrogen atoms, and one oxygen atom. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is notable for its cyclopentane ring, which may influence its reactivity and biological activity compared to other similar compounds, such as cyclohexyl(p-tolyl)methanol and cyclobutyl(p-tolyl)methanol .
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, potentially leading to therapeutic effects . The specific molecular targets and pathways are still under investigation, but it is hypothesized that the compound could inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluating similar compounds found that derivatives with comparable structures demonstrated significant inhibition against various microbial strains . The exact mechanisms underlying this activity are yet to be fully elucidated.
Antioxidant Activity
In addition to antimicrobial properties, this compound may possess antioxidant capabilities. Compounds with structural similarities have shown potential in scavenging free radicals and reducing oxidative stress in biological systems . This aspect could be particularly relevant in the context of diseases where oxidative damage plays a crucial role.
Case Studies
-
Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several derivatives, including this compound. The results indicated that compounds with similar structural features exhibited varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound MIC (mg/mL) Activity Level This compound 0.5 Moderate Cyclohexyl(p-tolyl)methanol 0.25 High Cyclobutyl(p-tolyl)methanol 1.0 Low -
Antioxidant Studies : In vitro assays evaluated the antioxidant potential of this compound using DPPH and FRAP methods. The findings suggested that this compound could effectively reduce oxidative stress markers in cultured cells.
Method IC50 (µM) Result DPPH 25 Moderate Activity FRAP 30 Significant Activity
Q & A
Q. Optimization Considerations :
Q. Methodological Answer :
Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe fragmentation patterns. For alcohols, expect peaks corresponding to loss of hydroxyl (-OH, m/z 17) and cyclopentyl/p-tolyl groups. For example, p-tolyl derivatives show prominent phenyl cation fragments (m/z 77) .
X-ray Crystallography : Resolve crystal structure to confirm stereochemistry. Similar compounds (e.g., 4-(4-chlorophenyl)piperidine derivatives) were characterized with triclinic crystal systems (a = 9.494 Å, b = 10.769 Å) .
NMR Spectroscopy : ¹H NMR should display signals for cyclopentyl protons (δ 1.5–2.5 ppm), p-tolyl aromatic protons (δ 7.1–7.3 ppm), and hydroxyl (δ 1.0–5.0 ppm, depending on hydrogen bonding) .
Q. Methodological Answer :
Peroxide Formation : Avoid prolonged storage of ethers (e.g., THF) used in synthesis; test for peroxides with KI/starch strips .
Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during Grignard reactions due to pyrophoric reagents .
Waste Management : Quench Grignard residues with isopropanol before disposal to prevent exothermic reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
